molecular formula C21H24FN3O3S B14103593 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

Cat. No.: B14103593
M. Wt: 417.5 g/mol
InChI Key: USXWLPBVRNTTCM-UHFFFAOYSA-N
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Description

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorinated phenyl group, and a dipropylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for industrial applications, and process optimization ensures cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The fluorinated phenyl group and thieno[3,2-d]pyrimidine core are key to its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-5-[(2-chloro-6-fluoro-3-methylphenyl)methyl]-4-pyrazolo[3,4-d]pyrimidinone
  • ®-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Uniqueness

Compared to similar compounds, 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out due to its unique combination of functional groups. The presence of the thieno[3,2-d]pyrimidine core and dipropylacetamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24FN3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C21H24FN3O3S/c1-4-9-23(10-5-2)18(26)13-24-17-8-11-29-19(17)20(27)25(21(24)28)15-6-7-16(22)14(3)12-15/h6-8,11-12H,4-5,9-10,13H2,1-3H3

InChI Key

USXWLPBVRNTTCM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=C(C=C3)F)C)SC=C2

Origin of Product

United States

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